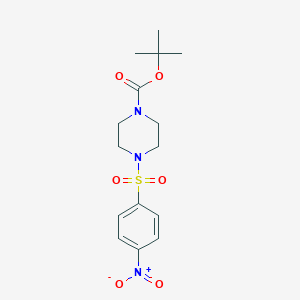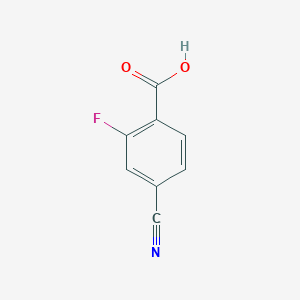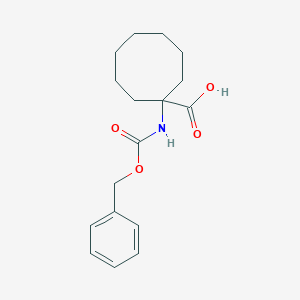
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester, also known as MPSES, is a chemical compound that belongs to the class of pyrazole derivatives. MPSES has been widely studied due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester is not yet fully understood. However, it has been suggested that 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has also been reported to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the activity of COX-2. 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has been reported to inhibit platelet aggregation and to improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability and solubility in various solvents. 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has also been reported to exhibit low toxicity and good bioavailability. However, some limitations of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester include its relatively high cost and the lack of a complete understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester. One potential direction is to investigate the structure-activity relationship of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester and its analogs to identify more potent and selective compounds. Another direction is to explore the potential use of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester and to identify its molecular targets. Finally, the development of new synthetic methods for 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester and its analogs may lead to more efficient and cost-effective production of these compounds.
Méthodes De Synthèse
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester involves the reaction between 1-methyl-3-pyridinylamine and 1H-pyrazole-4-carboxylic acid, followed by the addition of ethyl chloroformate and sulfonyl chloride. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-platelet activities. 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Propriétés
Numéro CAS |
178879-98-6 |
|---|---|
Nom du produit |
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester |
Formule moléculaire |
C13H16N4O4S |
Poids moléculaire |
324.36 g/mol |
Nom IUPAC |
ethyl 1-methyl-3-[methyl(pyridin-3-yl)sulfamoyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H16N4O4S/c1-4-21-13(18)11-9-16(2)15-12(11)22(19,20)17(3)10-6-5-7-14-8-10/h5-9H,4H2,1-3H3 |
Clé InChI |
WEDRPWBCHPXYQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CN=CC=C2)C |
SMILES canonique |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CN=CC=C2)C |
Autres numéros CAS |
178879-98-6 |
Synonymes |
ethyl 1-methyl-3-(methyl-pyridin-3-yl-sulfamoyl)pyrazole-4-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)

![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)


![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)




![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

